molecular formula C19H40N2+2 B1211741 Mebezonium CAS No. 688299-17-4

Mebezonium

Cat. No.: B1211741
CAS No.: 688299-17-4
M. Wt: 296.5 g/mol
InChI Key: GSTUMYVOFKPZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mebezonium iodide is a quaternary ammonium compound known for its neuromuscular-blocking properties. It is primarily used in veterinary medicine as part of euthanasia solutions, such as Tanax and T61, where it acts to paralyze skeletal muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mebezonium iodide involves the reaction of trimethylamine with a suitable cyclohexylmethyl halide. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the quaternary ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound iodide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Mebezonium iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically in an organic solvent.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quaternary ammonium compounds.

Scientific Research Applications

Mebezonium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its effects on neuromuscular transmission and muscle paralysis.

    Medicine: Investigated for potential therapeutic uses, although its primary application remains in veterinary medicine.

    Industry: Utilized in the formulation of euthanasia solutions for veterinary use.

Mechanism of Action

Mebezonium iodide exerts its effects by blocking transmission at the neuromuscular junction. It acts on the post-synaptic acetylcholine receptors, preventing the transmission of nerve impulses to the skeletal muscles. This results in muscle paralysis, which is the desired effect in euthanasia solutions .

Comparison with Similar Compounds

Similar Compounds

    Succinylcholine: A depolarizing neuromuscular-blocking agent with a rapid onset and short duration of action.

    Pancuronium: A non-depolarizing neuromuscular-blocking agent with a longer duration of action.

    Atracurium: Another non-depolarizing agent with intermediate duration and unique degradation pathways.

Uniqueness of Mebezonium Iodide

This compound iodide is unique due to its specific use in veterinary euthanasia solutions. Unlike other neuromuscular-blocking agents, it is not commonly used in clinical settings for humans but is instead formulated for veterinary applications .

Properties

CAS No.

688299-17-4

Molecular Formula

C19H40N2+2

Molecular Weight

296.5 g/mol

IUPAC Name

trimethyl-[4-[[4-(trimethylazaniumyl)cyclohexyl]methyl]cyclohexyl]azanium

InChI

InChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2

InChI Key

GSTUMYVOFKPZNS-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C

688299-17-4

Synonyms

4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide

Origin of Product

United States

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